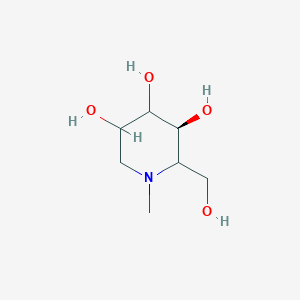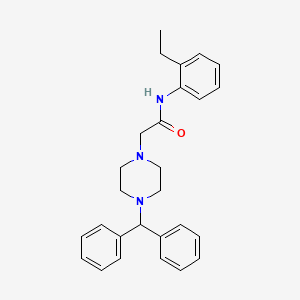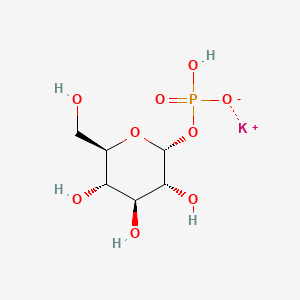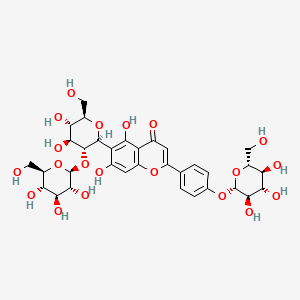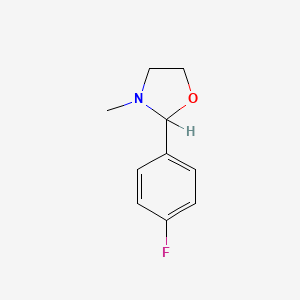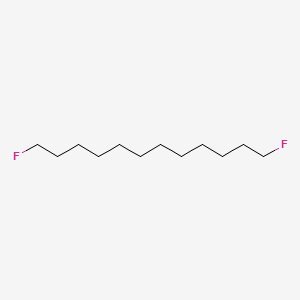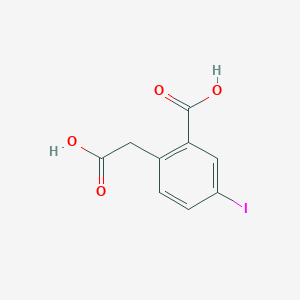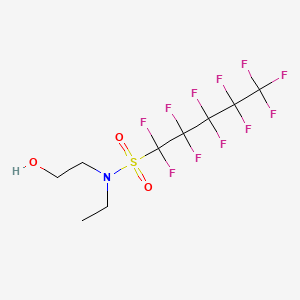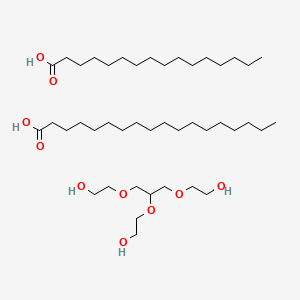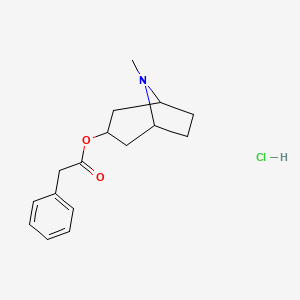
Tropine phenylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropine phenylacetate hydrochloride is a chemical compound derived from tropane alkaloids, which are naturally occurring compounds found in various plants, particularly in the Solanaceae family Tropane alkaloids are known for their pharmacological properties, and this compound is no exception
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tropine phenylacetate hydrochloride typically involves the esterification of tropine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Esterification: Tropine reacts with phenylacetyl chloride in the presence of pyridine to form tropine phenylacetate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by integrating multiple reaction and purification steps into a single continuous process .
Analyse Des Réactions Chimiques
Types of Reactions
Tropine phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction may produce tropine phenylacetate alcohol.
Applications De Recherche Scientifique
Tropine phenylacetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of tropine phenylacetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. As a muscarinic antagonist, it blocks the action of acetylcholine, leading to various physiological effects. This mechanism is similar to that of other tropane alkaloids, such as atropine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: A well-known tropane alkaloid with similar pharmacological properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Cocaine: A tropane alkaloid with stimulant properties.
Uniqueness
Tropine phenylacetate hydrochloride is unique due to its specific ester group, which imparts distinct chemical and pharmacological properties.
Propriétés
Numéro CAS |
3087-02-3 |
|---|---|
Formule moléculaire |
C16H22ClNO2 |
Poids moléculaire |
295.80 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H |
Clé InChI |
IFNUPGBWWRYLQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



